molecular formula C4H5CuO2 B12655741 Copper(1+) methacrylate CAS No. 94275-75-9

Copper(1+) methacrylate

Cat. No.: B12655741
CAS No.: 94275-75-9
M. Wt: 148.63 g/mol
InChI Key: GZMLYGQURVFHLG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper(1+) methacrylate is a coordination compound where a copper(I) ion is complexed with methacrylate ligands (CH₂=C(CH₃)COO⁻). This compound is less commonly studied compared to its copper(II) counterpart, but it exhibits unique redox and catalytic properties due to the +1 oxidation state of copper. The monovalent copper center imparts distinct electronic characteristics, influencing its solubility, stability, and reactivity.

Properties

CAS No.

94275-75-9

Molecular Formula

C4H5CuO2

Molecular Weight

148.63 g/mol

IUPAC Name

copper(1+);2-methylprop-2-enoate

InChI

InChI=1S/C4H6O2.Cu/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1

InChI Key

GZMLYGQURVFHLG-UHFFFAOYSA-M

Canonical SMILES

CC(=C)C(=O)[O-].[Cu+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(1+) methacrylate can be synthesized through the reaction of copper(I) chloride with sodium methacrylate in an aqueous medium. The reaction typically proceeds at room temperature, and the product is isolated by filtration and drying .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Key Reaction Features

  • Molar Ratio : 1:2 (copper methacrylate to imidazole derivative).

  • Solvents : Methanol, ethanol, or DMF.

  • Structural Outcomes : Bidimensional hydrogen-bonded networks and solvent-dependent crystallographic features (e.g., water inclusion in some complexes) .

Structural and Bonding Analysis

The complexes formed were characterized by X-ray diffraction and spectroscopy. For example:

  • Complex 3 (with 2-methylimidazole): Exhibits trans geometry with hydrogen bonds between uncoordinated nitrogen and methacrylato oxygen atoms .

  • Complex 5 (with 2-ethylimidazole): Forms a cis isomer due to steric effects, with hydrogen bonds creating layered structures .

Complex Imidazole Derivative Geometry Key Interactions
3 2-MethylimidazoleTransN–O hydrogen bonds
5 2-EthylimidazoleCisN–O and O–O hydrogen bonds

Comparison with Acrylate Complexes

Copper methacrylate complexes differ from acrylate analogs in isomer formation and bonding:

  • Acrylate Complexes : Form both cis and trans isomers depending on the ligand .

  • Methacrylate Complexes : Only one geometric isomer is typically isolated (e.g., trans for 2-methylimidazole) .

Reactivity and Stability

The complexes are soluble in DMF and DMSO, with extended hydrogen bonding influencing their supramolecular architectures . For instance, water inclusion in some complexes increases the dimensionality of hydrogen-bonded networks .

Proposed Reaction Mechanism

While not explicitly detailed in the literature, the synthesis likely involves:

  • Coordination : Methacrylate anions (CH2=C(CH3)COO⁻) bind to Cu⁺ via carboxylate groups.

  • Ligand Exchange : Imidazole derivatives replace solvent molecules or weaker ligands around the copper center.

  • Crystallization : Solvent evaporation drives the formation of ordered crystal structures with hydrogen bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Copper(II) Methacrylate

Copper(II) methacrylate (Cu(CH₂=C(CH₃)COO)₂) is the divalent counterpart, widely studied for its antimicrobial and catalytic applications. Key differences include:

  • Oxidation State Stability : Copper(II) methacrylate is more stable under ambient conditions, while Copper(1+) methacrylate requires inert atmospheres to prevent oxidation to Cu(II) .
  • Thermal Behavior : Copper(II) methacrylate decomposes at higher temperatures (~250°C) compared to this compound, which may degrade at lower temperatures due to redox instability.
  • Solubility : Both compounds exhibit solubility in polar organic solvents (e.g., acetone, THF), but Copper(II) methacrylate forms more stable colloidal solutions in aqueous systems .

Methacrylate Copolymers

Methacrylate copolymers, such as butyl methacrylate/isobutyl methacrylate copolymers (CAS 9011-53-4), differ structurally and functionally:

  • Molecular Weight : Copolymers have high molecular weights (~200,000 g/mol), whereas this compound exists as discrete coordination complexes with lower molecular weights .
  • Thermal Properties: Copolymers exhibit defined glass transition temperatures (e.g., 35°C for butyl/isobutyl copolymers), while this compound lacks a clear Tg due to its non-polymeric nature .
  • Applications : Copolymers are used in coatings and adhesives, whereas this compound is explored in niche areas like conductive composites .

Other Metal Methacrylates

  • Zinc Methacrylate : Used as a rubber reinforcement agent. Unlike this compound, it forms ionic crosslinks, enhancing mechanical strength in elastomers.
  • Magnesium Methacrylate : Exhibits higher thermal stability (decomposition >300°C) and is used in flame-retardant polymers.

Data Tables

Table 1: Comparative Properties of Methacrylate-Based Compounds

Compound Molecular Weight (g/mol) Solubility Thermal Stability Key Applications
This compound Not reported Polar organic solvents Moderate (prone to oxidation) Catalysis, composites
Copper(II) methacrylate ~200–300 Polar solvents, aqueous High (~250°C) Antimicrobial agents
Butyl/Isobutyl copolymer ~200,000 Acetone, THF, toluene Tg = 35°C Protective coatings
Zinc methacrylate 200–500 Organic solvents High (>250°C) Rubber reinforcement

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.